![molecular formula C6H6N2OS B132947 2,3-二氢咪唑[2,1-b][1,3]噻唑-6-甲醛 CAS No. 157459-71-7](/img/structure/B132947.png)

2,3-二氢咪唑[2,1-b][1,3]噻唑-6-甲醛

描述

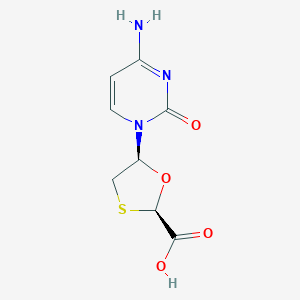

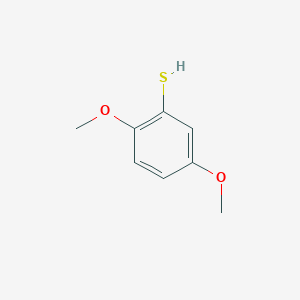

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a chemical compound with the empirical formula C6H6N2OS . It has a molecular weight of 154.19 . The compound is solid in form .

Synthesis Analysis

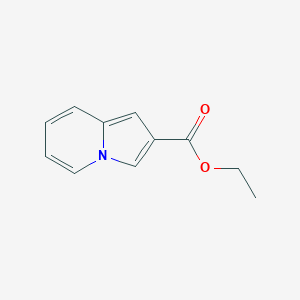

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has been described in the context of anticancer research . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is complex, with a molecular formula of C12H14N4O2S2 . The structure includes a 2-oxa-6-azaspiro[3.3]heptane moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .科学研究应用

Antiparasitic Activity

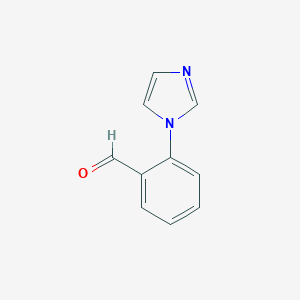

The 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, structurally related to our compound, have demonstrated fascinating inhibitory effects against Leishmania infantum . The presence of imidazole and oxazole rings, along with the nitro group, contributes to their activity. Researchers should explore similar moieties for potential antiparasitic applications.

Antitubercular Research

As part of the quest for antitubercular drug backups, scientists have investigated the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles. These compounds show promise as potential candidates for antitubercular therapy . Further optimization and exploration are warranted.

未来方向

The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .

作用机制

Target of Action

The primary targets of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that it can undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo [2,1-b] [1,3]thiazole derivatives. These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound are still under investigation.

Pharmacokinetics

Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.

属性

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUDYMLJEPHJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459719 | |

| Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |

CAS RN |

157459-71-7 | |

| Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

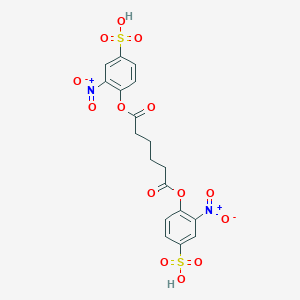

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)